Cembrene C is a naturally occurring hydrocarbon diterpene belonging to the cembranoid family, which is primarily found in marine organisms such as soft corals. This compound has garnered interest due to its structural complexity and potential biological activities, including cytotoxic effects against various cancer cell lines. Cembrene C is classified under the broader category of terpenoids, which are known for their diverse roles in nature and applications in pharmaceuticals and other industries.
Cembrene C was first isolated from the soft coral species Nephthea and has been the subject of various synthetic studies aimed at understanding its structure and properties. The compound is classified as a cembranoid diterpene, characterized by its unique bicyclic structure and multiple double bonds, which contribute to its reactivity and biological activity.
Key steps in the synthesis include:
Cembrene C possesses a complex molecular structure characterized by multiple rings and double bonds. The molecular formula for Cembrene C is , indicating it contains 20 carbon atoms and 32 hydrogen atoms. The structural analysis often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into the arrangement of atoms within the molecule.
Key spectral data for Cembrene C include:
Cembrene C can participate in various chemical reactions due to its unsaturated nature. Notable reactions include:
The reactivity of Cembrene C is influenced by its stereochemistry, particularly the orientation of substituents around its double bonds.
The biological activity of Cembrene C has been investigated in various studies, particularly concerning its cytotoxic properties against cancer cells. The mechanism by which Cembrene C exerts its effects may involve:
These mechanisms highlight the potential therapeutic applications of Cembrene C in oncology.
Cembrene C exhibits several notable physical and chemical properties:
These properties influence its handling and application in scientific research.
Cembrene C has several applications in scientific research:
Research continues to explore new synthetic routes and applications for this intriguing compound, emphasizing its significance in both natural product chemistry and pharmacological development.
Cembrene C biosynthesis is catalyzed by class I terpene cyclases that convert the linear precursor geranylgeranyl diphosphate (GGPP) into the characteristic 14-membered macrocyclic structure through a multistep enzymatic cascade. The reaction initiates with diphosphate ionization facilitated by Mg²⁺-coordinating motifs (DDXXD/E and NSE/DTE), generating a reactive carbocation that undergoes cyclization. Bacterial diterpene cyclases like DtcycA from Streptomyces sp. SANK 60404 exemplify this mechanism, producing cembrene C alongside minor products like (R)-nephthenol through controlled cyclization and deprotonation steps [5] [8]. The enzyme functions as a homodimer (95 kDa) and strictly requires Mg²⁺ for activity, with kinetic parameters aligning with typical bacterial terpene cyclases (Km ≈ 44 μM for GGPP analogs) [8].
In octocorals, cembrene C formation involves structurally conserved cyclases like ErTC-2 from Eleutherobia rubra, which shares the α-helical fold of microbial class I terpene synthases but features unique C-terminal extensions (helices L and M). X-ray crystallography (1.54-Å resolution) reveals how conserved active-site residues direct the folding of GGPP into the cembrane skeleton via a cembrenyl cation intermediate, followed by specific hydride shifts and deprotonation to yield cembrene C [3] [4]. Isotope labeling studies confirm a mechanism involving E/Z isomerization and 1,14-bond formation, distinct from bacterial eunicellane synthesis [4].
Table 1: Key Enzymes in Cembrene C Biosynthesis
Organism | Enzyme | Class | Cofactors | Major Products |
---|---|---|---|---|
Streptomyces sp. | DtcycA | I | Mg²⁺ | Cembrene C, (R)-nephthenol |
Eleutherobia rubra | ErTC-2 | I | Mg²⁺ | Cembrene A/Cembrane derivatives |
Erythropodium caribaeorum | EcTPS6 | I | Mg²⁺ | Cembrene |
Cembrene C production spans phylogenetically distant lineages, with biosynthetic genes identified in marine octocorals and terrestrial actinobacteria. Hidden Markov model (HMM)-based genome mining has revealed a monophyletic clade of terpene cyclases (TCs) ubiquitous in octocorals, including soft corals, gorgonians, and sea pens. These TCs form a distinct evolutionary branch separate from bacterial or plant terpene synthases, as evidenced by phylogenomic analysis of 15 TC enzymes from nine octocoral genera [3] [4]. Notably, these genes occur in both zooxanthellate (e.g., Xenia spp.) and azooxanthellate species (e.g., Dendronephthya gigantea), confirming their host origin rather than symbiotic dinoflagellate origin [3].
In bacteria, cembrene C synthases are phylogenetically restricted. The enzyme DtcycA is found in Actinomycetota (37% of bacterial diterpene synthases), primarily in Streptomyces species, but homologs also occur in Bacteroidota and Myxococcota [6] [8]. Terpene cyclase genes in these bacteria are often chromosomally clustered with GGPP synthase genes, suggesting coordinated diterpenoid biosynthesis [8]. Tobacco (Nicotiana tabacum) represents a rare terrestrial plant source, where cembratriene-ol synthase (CBTS) initiates cembranoid pathways, though it primarily produces diols rather than cembrene C itself [2].
Table 2: Phylogenetic Distribution of Cembrene C Biosynthesis
Domain | Lineage | Representative Taxa | Genomic Context |
---|---|---|---|
Animalia | Octocorallia | Eleutherobia rubra, Briareum asbestinum | Eukaryotic genes with introns |
Bacteria | Actinomycetota | Streptomyces sp. SANK 60404 | Linked to GGPP synthase genes |
Plantae | Angiosperms | Nicotiana tabacum | Non-clustered; CBTS enzyme |
Cembrene C synthases evolved through functional diversification from ancestral cembranoid-producing enzymes. Coral terpene cyclases share a conserved catalytic core with bacterial enzymes but possess structural insertions (e.g., helices D2, L, M) that fine-tune substrate folding and cyclization specificity. This is evidenced by X-ray structures showing 40–45% α-helical content and unique loop conformations around the active site [3] [4]. The DXDD motif in coral TCs, typically associated with class II cyclases, is absent, confirming exclusive class I mechanism specialization in cembrene biosynthesis [3].
Gene clustering patterns reveal divergent evolutionary strategies. In the coral Erythropodium caribaeorum, cembrene synthase (EcTPS6) resides in a biosynthetic gene cluster (BGC) with cytochrome P450s and acyltransferases, enabling rapid evolution of structural diversity through gene duplication and neofunctionalization [4]. Conversely, bacterial cembrene C synthases like DtcycA lack adjacent tailoring enzymes, favoring promiscuous product profiles (e.g., simultaneous production of cembrene C and oxygenated nephthenol) [8]. This contrast underscores how ecological pressures—predator defense in corals versus microbial competition in soil bacteria—shaped distinct biosynthetic trajectories.
A key evolutionary innovation is the isopropylidene isomerization observed in bacterial cembrene C. Streptomyces DtcycA produces (1E,5E,9E)-1,5,9-trimethyl-12-(propan-2-ylidene)cyclotetradeca-1,5,9-triene, a stereoisomer not reported in corals, indicating lineage-specific stereochemical control [8] [9]. Plant cembranoid pathways (e.g., tobacco CBTS) further illustrate divergence; they generate macrocyclic diols with fused ether rings instead of hydrocarbons, likely as anti-herbivory adaptations [2].
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